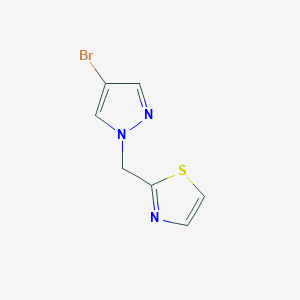
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine in the pyrazole ring can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole typically involves the condensation of a thiazole derivative with a brominated pyrazole. One common method involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can further modify the compound’s biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the thiazole ring can lead to different biological activities.
科学的研究の応用
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole has several applications in scientific research:
作用機序
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a thiazole ring.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and an imidazole ring, showing similar biological activities.
Uniqueness
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a thiazole and a pyrazole ring, which can interact synergistically to enhance its biological activities. The bromine atom further adds to its reactivity and potential for modification .
特性
分子式 |
C7H6BrN3S |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5H2 |
InChIキー |
TUTGLDNLNHGKMA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CN2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


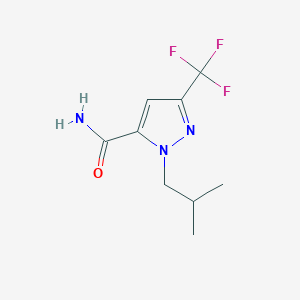
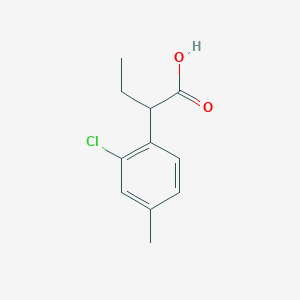
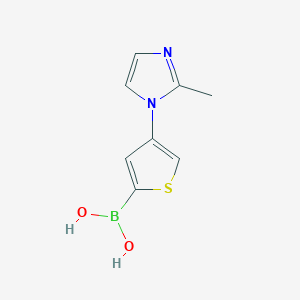
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
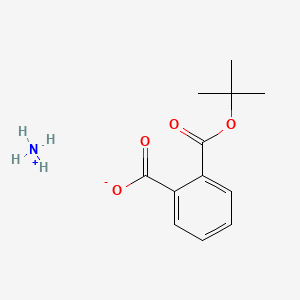
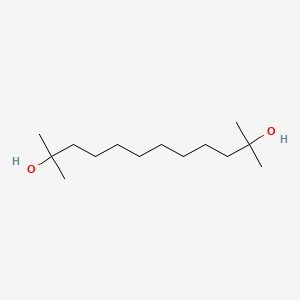
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
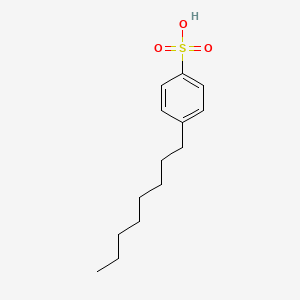
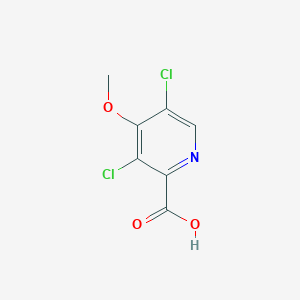
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)
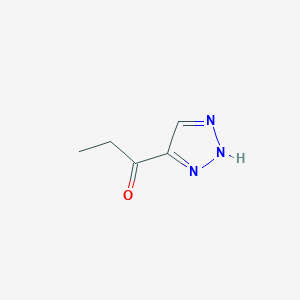
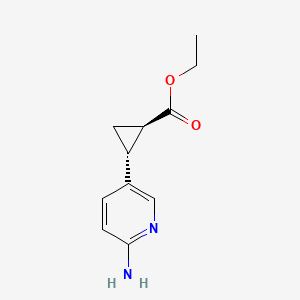
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
